5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one
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Overview
Description
5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one is a heterocyclic compound with the molecular formula C7H6N2OS2 and a molecular weight of 198.26 g/mol . This compound is part of the broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one involves several steps, including cyclization and annulation reactions. One common synthetic route includes the formation of a domino imine, followed by intramolecular annulation and a final Ugi-azide reaction . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits antimicrobial, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development . Industrially, it is used in the production of organic materials and natural products .
Mechanism of Action
The mechanism of action of 5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one is unique compared to other pyrazine derivatives due to its specific structure and functional groups. Similar compounds include pyrrolopyrazine derivatives, which also exhibit a wide range of biological activities but differ in their specific chemical properties and applications . Other similar compounds include pyridazine and pyrrolone derivatives .
Properties
CAS No. |
80458-32-8 |
---|---|
Molecular Formula |
C7H6N2OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
5-ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6N2OS2/c1-2-4-3-8-5-6(9-4)12-7(10)11-5/h3H,2H2,1H3 |
InChI Key |
TVDKBWYDCRTJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)SC(=O)S2 |
Origin of Product |
United States |
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